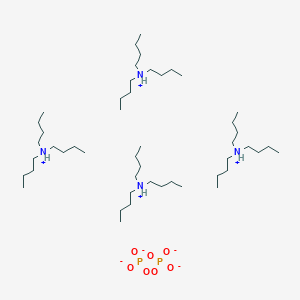

Tributyl ammonium pyrophosphate

Description

Historical Context of Polyphosphate Reagents in Synthetic Chemistry

Polyphosphates, which are polymers composed of tetrahedral phosphate (B84403) units linked by shared oxygen atoms, have a long history in chemistry and biology. wikipedia.org High-polymeric inorganic polyphosphates were first discovered in living organisms in 1890. wikipedia.org These molecules are linear polymers of orthophosphate residues connected by energy-rich phosphoanhydride bonds. wikipedia.org Historically, the field of organophosphorus chemistry has developed along two main paths: one focused on synthesizing and studying biological molecules like oligonucleotides, and the other on fundamental organic reactions. researchgate.net

In nature, polyphosphate esters such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) are fundamental for energy storage and transfer. wikipedia.org Other nucleotides like guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP) are essential for protein synthesis, lipid synthesis, and carbohydrate metabolism, respectively. wikipedia.org While it is widely believed that a phosphate compound was essential in prebiotic chemistry, acting as a precursor to ATP, there is no consensus on an efficient prebiotic synthesis route for such high-energy phosphates. nih.gov The study of polyphosphates has revealed their involvement in regulating cellular processes and their presence across all kingdoms of life, where they participate in metabolic control at both the enzymatic and genetic levels. wikipedia.orgnih.gov

Distinctive Role of Tributylammonium (B8510715) Pyrophosphate in Advanced Phosphorylation Strategies

Tributylammonium pyrophosphate serves as a key phosphorylating reagent, a substance that introduces a phosphate group into an organic molecule. chemicalbook.comusbio.net Its primary role is in the synthesis of phosphorylated nucleosides, especially the nucleoside triphosphates that are the fundamental building blocks for DNA and RNA. chemicalbook.comusbio.netbiosynth.com It is also instrumental in creating sugar nucleotides and molecules that act as sources of cellular energy. chemicalbook.comusbio.net

A typical synthesis method involves treating a free nucleoside with phosphorus oxychloride. Subsequently, tributylammonium pyrophosphate is added to the reaction intermediate. chemicalbook.comusbio.net The defining feature of tributylammonium pyrophosphate is the lipophilic (fat-loving) nature of its tributylammonium salt component, which significantly improves its solubility in organic solvents. chemicalbook.comusbio.netbiosynth.com This property makes it particularly useful for triphosphate synthesis. chemicalbook.com

This reagent is also employed in the production of modified deoxynucleoside triphosphates (dNTPs), which are crucial for generating functionalized nucleic acids. chemicalbook.comsigmaaldrich.com Furthermore, it has been used to prepare structurally complex dinucleotide-5'-triphosphates. chemicalbook.combiosynth.com The synthesis of base-modified nucleotides using this compound is significant for applications in DNA sequencing, labeling, and extension. guidechem.com Methods utilizing tributylammonium pyrophosphate often exhibit good selectivity and result in fewer side reactions, simplifying the purification process. guidechem.com

Overview of Key Academic Research Domains Leveraging Tributylammonium Pyrophosphate

The unique properties of tributylammonium pyrophosphate have made it a valuable tool in several key areas of academic research. Its application is prominent in fields that require the precise synthesis of modified nucleic acids and their analogs.

Key research domains include:

Synthesis of Modified Nucleotides : It is used to create base-modified ribonucleoside-5′-O-triphosphates and in the one-pot chemical synthesis of 2′-deoxynucleoside-5′-triphosphates with improved protection strategies. sigmaaldrich.com

Nucleic Acid Chemistry : The reagent is a reactant for the enzymatic synthesis of 3′-deoxy-apio-nucleic acid duplexes. sigmaaldrich.comsigmaaldrich.com

Synthesis of Nucleotide Analogs : It is used in the preparation of fluorescent non-nucleotide ATP analogs, such as N-methylanthraniloylamideethyl triphosphate. sigmaaldrich.comsigmaaldrich.com It is also used in the synthesis of deoxynucleoside S-methylphosphonic acids. sigmaaldrich.comsigmaaldrich.com

Oligonucleotide Synthesis : In combination with other reagents, it is used to introduce a triphosphate group onto the 5'-end of oligonucleotides, which is applicable in both solid-phase synthesis and automated oligonucleotide synthesizers. tcichemicals.com

The research findings in these areas demonstrate the versatility of tributylammonium pyrophosphate in creating specialized molecules for biochemical and biophysical studies.

Table 1: Chemical Properties of Tributylammonium Pyrophosphate

| Property | Value | Source(s) |

| CAS Number | 5975-18-8 | usbio.netbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₅₈N₂O₇P₂ | usbio.net |

| Molecular Weight | 548.67 g/mol | usbio.net |

| Appearance | White to off-white powder | usbio.net |

| Purity | ≥98% | usbio.net |

| Melting Point | 78-83°C | usbio.net |

| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water | usbio.net |

| Storage Temperature | -20°C | usbio.netsigmaaldrich.com |

Properties

Molecular Formula |

C48H112N4O7P2 |

|---|---|

Molecular Weight |

919.4 g/mol |

IUPAC Name |

phosphonato phosphate;tributylazanium |

InChI |

InChI=1S/4C12H27N.H4O7P2/c4*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h4*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

SWFDTFBWXCNRGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.[O-]P(=O)([O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Ammonium Pyrophosphate and Its Derivatives

Foundational Synthesis Approaches

The traditional methods for synthesizing tributylammonium (B8510715) pyrophosphate form the basis for more advanced protocols. These approaches prioritize yield and purity, often employing straightforward chemical reactions and established purification techniques.

Direct Reaction of Tributylamine (B1682462) with Pyrophosphoric Acid

A primary method for synthesizing tributylammonium pyrophosphate involves the direct reaction of tributylamine with pyrophosphoric acid. This acid-base reaction yields the tributylammonium salt of pyrophosphate. The lipophilic nature of the tributylammonium cation enhances the solubility of the pyrophosphate in organic solvents, a crucial property for its subsequent use in phosphorylation reactions. chemicalbook.comusbio.net

Application of Ion-Exchange Resin Methods for Purification and Preparation

Ion-exchange chromatography is a vital technique for both the preparation and purification of tributylammonium pyrophosphate. chemicalbook.com In a typical preparation, an aqueous solution of a salt like tetrasodium (B8768297) pyrophosphate is passed through a cation exchange resin in the hydrogen form. chemicalbook.com This process exchanges the sodium ions for protons, generating pyrophosphoric acid in the eluent. The acidic eluent is then immediately neutralized with tributylamine to form the desired tributylammonium pyrophosphate. chemicalbook.com This method ensures a high-purity product, free of other metal cations. chemicalbook.com Ion-exchange resins are also employed in the purification of the final products of reactions where tributylammonium pyrophosphate is used, such as in the synthesis of nucleoside triphosphates. researchgate.netconsensus.app

Advanced and Specialized Synthesis Protocols

Building upon the foundational methods, advanced synthetic protocols have been developed to improve efficiency, yield, and purity, particularly for the synthesis of complex molecules like modified nucleoside triphosphates.

Development of Protection-Free One-Pot Chemical Syntheses

The one-pot synthesis of nucleoside triphosphates is a three-step process that occurs in a single reaction vessel. researchgate.netconsensus.appresearchgate.netingentaconnect.comnih.govtandfonline.com

Monophosphorylation: The process begins with the monophosphorylation of a free nucleoside using a phosphorylating agent like phosphorus oxychloride. usbio.netresearchgate.netresearchgate.netingentaconnect.comtandfonline.com This step generates a reactive nucleoside dichlorophosphoridate intermediate. ingentaconnect.comtandfonline.com

Reaction with Tributylammonium Pyrophosphate: The in-situ generated intermediate is then reacted with bis(tributylammonium) pyrophosphate. ingentaconnect.comtandfonline.com This reaction leads to the formation of a cyclic intermediate. researchgate.netconsensus.appresearchgate.netingentaconnect.comnih.govtandfonline.com

Hydrolysis: The final step is the hydrolysis of the cyclic intermediate, which yields the desired nucleoside triphosphate. researchgate.netconsensus.appresearchgate.netingentaconnect.comnih.govtandfonline.com This method, often referred to as the Ludwig-Eckstein procedure, is known for its reliability and for producing fewer by-products. nih.gov

This integrated approach has been successfully applied to the synthesis of various modified nucleoside triphosphates, including those with locked nucleic acid (LNA) structures. tandfonline.comtandfonline.com

The efficiency of the one-pot synthesis has enabled its adaptation for the large-scale production of nucleoside triphosphates. consensus.apptandfonline.comnih.gov Researchers have reported facile and efficient methods for the gram-scale chemical synthesis of both purine (B94841) and pyrimidine (B1678525) deoxynucleoside-5'-triphosphates (dNTPs) and ribonucleoside-5'-triphosphates (NTPs). consensus.appingentaconnect.comnih.gov These optimized routes provide good yields (often in the range of 65-87%) and high purity (>99.5%) of the final product after purification by ion-exchange chromatography. researchgate.netconsensus.apptandfonline.comingentaconnect.comtandfonline.com The ability to produce these essential molecules on a larger scale is critical for their use in various biotechnological and therapeutic applications. burleylabs.co.uk

Yields of various nucleoside triphosphates using the one-pot synthesis method:

| Nucleoside Triphosphate | Yield | Purity | Reference |

|---|---|---|---|

| 2'-deoxyguanosine-5'-triphosphate (dGTP) | 69% | >99% | ingentaconnect.com |

| Thymidine-5'-triphosphate (TTP) | 70% | Not Specified | ingentaconnect.com |

| 2'-deoxyuridine-5'-triphosphate (dUTP) | 65% | Not Specified | ingentaconnect.com |

| LNA-adenosine-5'-triphosphate | 87% | >99.5% | tandfonline.com |

| General dNTPs | 65-70% | Not Specified | ingentaconnect.comnih.gov |

| General NTPs | Moderate | >99.5% | researchgate.netconsensus.appresearchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| Tributylammonium pyrophosphate |

| Tributylamine |

| Pyrophosphoric acid |

| Tetrasodium pyrophosphate |

| Phosphorus oxychloride |

| Nucleoside triphosphates |

| Deoxynucleoside-5'-triphosphates (dNTPs) |

| Ribonucleoside-5'-triphosphates (NTPs) |

| 2'-deoxyguanosine-5'-triphosphate (dGTP) |

| Thymidine-5'-triphosphate (TTP) |

| 2'-deoxyuridine-5'-triphosphate (dUTP) |

| LNA-guanosine-5'-triphosphate (LNA-GTP) |

| LNA-adenosine-5'-triphosphate (LNA-ATP) |

| bis(tributylammonium) pyrophosphate |

| 5-methylcytidine-5'-triphosphate (5-MeCTP) |

| Pseudouridine-5'-triphosphate (pseudoUTP) |

| N(1)-methylpseudouridine-5'-triphosphate (N(1)-methylpseudoUTP) |

| 2'-deoxyadenosine-5'-triphosphate (dATP) |

| 2'-deoxycytidine-5'-triphosphate (dCTP) |

| UNA-guanosine-5'-O-triphosphate (UNA-GTP) |

| UNA-adenosine-5'-O-triphosphate (UNA-ATP) |

| UNA-cytidine-5'-O-triphosphate (UNA-CTP) |

| UNA-uridine-5'-O-triphosphate (UNA-UTP) |

| Sodium periodate |

| Sodium borohydride |

| Tris(tetrabutylammonium) hydrogen pyrophosphate |

| Isopropyl alcohol |

| Geranyl |

| Ammonium (B1175870) bicarbonate |

| Thiamine monophosphate chloride |

| Cocarboxylase |

| G6PDI-1 |

| 2-Pyridinecarboxylic acid, 5-amino-6-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester |

| Methanesulfonic acid, 1,1,1-trifluoro-, 6-bromo-3-cyanopyrazolo[1,5-a]pyridin-4-yl ester |

| 2-[2-(4-benzoylphenoxy)ethoxy]ethyl methacrylate |

| Pyrazolo[1,5-a]pyridine-3-carbonitrile, 4-methoxy- |

| 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

| PYRAZOLO[1,5-A]PYRIDIN-6-OL |

| 3-Bromo-5-hydroxypyridine |

| Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |

| 4-Chlorobutanal dimethyl acetal |

| Triphenylmethyl 2-propenoate |

| D-Cellobiose |

| Dithiothreitol |

| HEPES sodium salt |

| MOPS |

| HBTU |

| TBTU |

| IPTG |

| Tris |

| Oxysanguinarine |

| Cephalexin hydrochloride |

| Clindamycin palmitate hydrochloride |

| Tetrabutylammonium (B224687) hydroxide |

| 1-Adamantanol |

| Mesityl oxide |

| Methylboronic acid |

| Oxalyl chloride |

| Tetra-n-butylammonium chloride |

| Tetrabutylammonium fluoride |

| Iodine |

| Pyridine |

| Triethylammonium bicarbonate |

| Triethylamine |

| Carbon dioxide |

| Sodium thiosulfate |

| Gold(III) |

| Ruthenium(III) |

| Palladium(IV) |

| Hydrochloric acid |

| Thiourea |

| Platinum(IV) |

| Aluminum |

| Iridium(IV) |

| Sodium hydroxide |

| Acrylic acid |

| Vinylamine |

| L-HO-Pal-Glu(OSu)-OH |

Synthesis Utilizing Nucleoside Phosphoromorpholidates

A highly effective and widely adopted method for the synthesis of both ribo- and deoxyribonucleoside-5'-triphosphates involves the reaction of a nucleoside-5'-phosphoromorpholidate with tributylammonium pyrophosphate. cdnsciencepub.com This procedure is noted for its simplicity and high yields. The reaction is typically conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO), a solvent chosen for its ability to facilitate the reaction, although it requires careful drying with molecular sieves. cdnsciencepub.comgoogle.com

Table 1: Synthesis of Nucleoside-5'-Triphosphates from Phosphoromorpholidates

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Deoxyribonucleoside-5' phosphoromorpholidate | Deoxyribonucleoside-5' triphosphate | 81-84 | cdnsciencepub.comcdnsciencepub.com |

| Ribonucleoside-5' phosphoromorpholidate | Ribonucleoside-5' triphosphate | 81-84 | cdnsciencepub.comcdnsciencepub.com |

Preparation of P1,P2-Diimidazolyl Pyrophosphate and Analogs

Tributylammonium pyrophosphate serves as a key precursor in the synthesis of P¹,P²-diimidazolyl pyrophosphate, a valuable reagent for preparing dinucleoside tetraphosphates. nih.govrsc.orgnih.gov The synthesis is achieved by reacting a solution of tetrabutylammonium pyrophosphate, which is prepared from tetrasodium pyrophosphate and tributylamine, with an excess of 1,1'-carbonyldiimidazole (B1668759) (CDI) in dimethylformamide (DMF). nih.gov

During the reaction, the addition of CDI to the pyrophosphate solution results in the observable release of carbon dioxide. nih.gov The progress of the reaction can be monitored by ³¹P NMR spectroscopy, which shows the initial pyrophosphate signal being replaced by a singlet corresponding to the P¹,P²-diimidazolyl pyrophosphate product. nih.govresearchgate.net This intermediate is stable when protected from moisture and can be isolated in high yield as its disodium (B8443419) salt, making it a convenient storable reagent for subsequent syntheses. nih.gov The mechanism involves the formation of mixed anhydrides with imidazolyl-1-carbonic acid, which then react with imidazole (B134444) to yield the final diimidazolide product. nih.gov

Synthetic Routes to Structurally Complex Phosphorylated Biomolecules

Tributylammonium pyrophosphate is a cornerstone reagent for the phosphorylation of diverse and complex biomolecules, enabling access to a wide range of modified nucleotide analogs essential for biochemical and biotechnological research.

Preparation of Modified Nucleoside Triphosphates

The synthesis of modified nucleoside triphosphates (NTPs) is a critical application of tributylammonium pyrophosphate. These modifications can be on the nucleobase or the sugar moiety. A general and reliable strategy is the Ludwig-Eckstein method, which is particularly effective for creating α-phosphate modifications like α-thiotriphosphates. nih.govnih.gov This method typically involves the reaction of a protected nucleoside with a phosphitylating agent, such as 2-chloro-1,3,2-oxathiophospholane, followed by reaction with tributylammonium pyrophosphate. nih.gov

Another common approach involves the direct triphosphorylation of a modified nucleoside. acs.org The nucleoside is first treated with a phosphorylating agent like phosphorus oxychloride (POCl₃), and the resulting intermediate is then reacted with tributylammonium pyrophosphate. biosynth.comacs.org The tributylammonium salt of the target NTP is often converted to the sodium salt via ion-exchange chromatography for easier handling and use in aqueous biological systems. acs.org This methodology has been successfully applied to the gram-scale synthesis of base-modified ribonucleoside-5'-O-triphosphates.

Synthesis of Deoxynucleoside S-Methylphosphonic Acids

Tributylammonium pyrophosphate is instrumental in converting deoxynucleoside 5'-S-methylphosphonates into their diphosphoryl derivatives, which are analogues of nucleoside triphosphates (NTPs). psu.edursc.org The synthetic route, known as the Lohrmann's procedure, proceeds via a phosphonoimidazolide intermediate. psu.edu

First, the deprotected nucleoside 5'-S-methylphosphonic acid is activated. This is achieved using triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide in the presence of imidazole to form the corresponding phosphonoimidazolide. psu.edu This activated intermediate is then treated with a solution of bis(tributylammonium)pyrophosphate in DMSO. psu.edu This final step yields the target NTP analogues, which can be purified by anion-exchange chromatography. psu.edu

Table 2: Yields for the Synthesis of Deoxynucleoside S-Methylphosphonic Acid Diphosphoryl Derivatives

| Nucleoside Base | Product | Yield (%) | Reference |

|---|---|---|---|

| Thymine | 5'-Deoxy-5'-S-(diphosphoryl)methylphosphonothioate-thymidine | 78 | psu.edu |

| Adenine | 5'-Deoxy-5'-S-(diphosphoryl)methylphosphonothioate-adenosine | 82 | psu.edu |

| Cytosine | 5'-Deoxy-5'-S-(diphosphoryl)methylphosphonothioate-cytidine | 75 | psu.edu |

| Guanine | 5'-Deoxy-5'-S-(diphosphoryl)methylphosphonothioate-guanosine | 72 | psu.edu |

Formation of Fluorescent Non-Nucleotide ATP Analogs

The synthesis of specialized molecular probes, such as fluorescent non-nucleotide ATP analogs, relies on the fundamental chemistry of triphosphate formation where tributylammonium pyrophosphate is a key player. An example of such a molecule is N-methylanthraniloylamideethyl triphosphate (MANTTP). nih.gov While detailed synthetic specifics for every analog vary, the general principle of triphosphate synthesis is conserved. Typically, a precursor molecule containing a primary alcohol or an activated phosphate (B84403) group is reacted with a pyrophosphate source. The use of bis(tributylammonium) pyrophosphate in an organic solvent like DMF or DMSO is the standard method to introduce the diphosphoryl group, thereby forming the triphosphate moiety of the final fluorescent analog. cdnsciencepub.compsu.edu These fluorescent analogs, like MANTTP and others based on the N-methylanthraniloyl (Mant) fluorophore, are invaluable tools for studying the kinetics of ATPases and other nucleotide-binding proteins. nih.govjenabioscience.com

Generation of Structurally Complex Dinucleotide-5′-triphosphates

Tributylammonium pyrophosphate is also employed in the synthesis of structurally complex dinucleotide-5'-triphosphates. biosynth.comnih.gov These molecules, which contain two nucleoside units linked to a triphosphate chain, are valuable as potential substrates for the template-dependent synthesis of nucleic acids with expanded functionalities. nih.gov

A common synthetic strategy involves a multi-step process. nih.gov First, a dimer containing the desired nucleosides and any functional modifications is synthesized using solution-phase nucleic acid chemistry methods. This dimer is constructed to have a free 5'-hydroxyl group. The subsequent and final step is the introduction of the triphosphate group at this 5'-position. This is accomplished by reacting the dimer with a suitable phosphorylating agent, followed by treatment with tributylammonium pyrophosphate to complete the triphosphate chain. biosynth.comnih.gov This approach allows for the creation of dinucleotides with modifications in the heterocyclic bases or the carbohydrate-phosphate backbone. nih.gov

Enzymatic Synthesis of 3′-Deoxy-Apio-Nucleic Acid Duplexes

The enzymatic synthesis of modified nucleic acids, such as 3′-deoxy-apio-nucleic acid (apioNA) duplexes, represents a significant area of research in biotechnology and molecular medicine. While direct enzymatic synthesis of these duplexes using tributylammonium pyrophosphate as the primary phosphate donor is not extensively detailed in the literature, the synthesis of the necessary nucleotide precursors, 3'-deoxyapionucleoside 3''-triphosphates (apioNTPs), is a critical step that often involves pyrophosphate derivatives. nih.govresearchgate.net

The general strategy for producing modified nucleoside triphosphates, which are the building blocks for enzymatic nucleic acid synthesis, frequently employs a phosphorylating agent like tributylammonium pyrophosphate. usbio.netbiosynth.comchemicalbook.com This reagent is instrumental in converting nucleosides into their triphosphate forms. Once synthesized, these apioNTPs, containing the four natural nucleobases, can be incorporated into a DNA primer-template system. nih.govresearchgate.net

Research has demonstrated the successful enzymatic incorporation of apioNTPs into a DNA-DNA primer-template using specific DNA polymerases. For instance, Therminator DNA polymerase has been shown to effectively incorporate these modified nucleotides, resulting in the formation of a 43mer DNA-apioNA chimera. nih.govresearchgate.net The efficiency of this incorporation can be influenced by the reaction conditions, such as the presence of certain metal ions. For example, the addition of MnCl₂ to the reaction mixture has been found to improve the elongation of the primer with most enzymes. researchgate.net This enzymatic approach highlights a viable pathway for the creation of artificial nucleic acid duplexes with unique structural and potentially functional properties.

| Polymerase | Condition | Outcome |

| Therminator DNA polymerase | Standard Buffer | Effective incorporation of apioNTPs |

| Therminator DNA polymerase | + 1.25 mM MnCl₂ | Improved elongation of the primer |

| Therminator II DNA polymerase | Standard Buffer | Extension of DNA primer with >2 apionucleotides |

| Other polymerases | Standard Buffer | Limited incorporation |

| Other polymerases | + 1.25 mM MnCl₂ | Improved elongation of the primer |

Mechanistic Aspects of Tributyl Ammonium Pyrophosphate Synthesis

The synthesis of tributylammonium pyrophosphate is a key process for various biochemical applications, particularly in the creation of nucleoside triphosphates for DNA and RNA synthesis. usbio.netbiosynth.com Understanding the mechanistic aspects of its synthesis is crucial for optimizing reaction outcomes.

Influence of the Tributylammonium Counterion on Reaction Solvation and Efficiency

The tributylammonium counterion plays a pivotal role in the synthesis of nucleoside triphosphates and other phosphorylated molecules. Its primary function is to enhance the solubility of the pyrophosphate in organic solvents, a critical factor for reactions that are not amenable to aqueous environments. usbio.netbiosynth.comchemicalbook.com

The lipophilic nature of the tributylammonium cation facilitates the dissolution of the otherwise poorly soluble pyrophosphate salt in nonpolar organic solvents like dimethylformamide (DMF). usbio.netgoogle.com This increased solubility ensures that the pyrophosphate is available to react with the activated nucleoside intermediate. The large size of the tributylammonium ion can also influence the reactivity of the pyrophosphate anion by creating a "naked" or less-solvated anion, which can be more nucleophilic. mdpi.com This phenomenon is analogous to the use of quaternary ammonium salts as phase-transfer catalysts, where the large organic cation helps to transport an anionic reactant into an organic phase.

Optimization of Reaction Conditions for Purity and Yield

Optimizing the reaction conditions for the synthesis of tributylammonium pyrophosphate is essential for achieving high purity and yield. A common laboratory-scale preparation involves the reaction of pyrophosphoric acid with tributylamine. chemicalbook.com

A typical procedure involves passing a solution of a pyrophosphate salt, such as tetrasodium pyrophosphate, through a cation exchange resin in the hydrogen form to generate pyrophosphoric acid in situ. chemicalbook.com The acidic eluent is collected directly into a cooled and vigorously stirred solution of tributylamine. chemicalbook.com Key parameters to control in this step include the temperature, which is often kept low (e.g., 4°C) to minimize side reactions, and the stoichiometry of the reactants.

The subsequent workup is also critical for obtaining a pure product. The resulting tributylammonium pyrophosphate is often dried by repeated rotary evaporation with a dry solvent like methanol (B129727) to remove water. chemicalbook.com The final product is typically a white to off-white powder with a purity of ≥98%. usbio.net

Further optimization can involve the choice of solvent for the reaction and purification, the rate of addition of reactants, and the method of purification. For instance, in the synthesis of oligonucleotide 5'-triphosphates, a solution of tris-tributylammonium pyrophosphate in anhydrous DMF is used, which is dried over activated molecular sieves to ensure low water content. google.comgoogle.com The concentration of the pyrophosphate solution is also a parameter that can be adjusted to optimize the reaction. google.comgoogle.com

| Parameter | Condition | Rationale |

| Reactants | Pyrophosphoric acid and tributylamine | Direct formation of the desired salt |

| Temperature | Low (e.g., 4°C) | Minimizes degradation and side reactions |

| Solvent | Anhydrous organic solvents (e.g., DMF, Methanol) | Ensures solubility of reactants and minimizes water content |

| Purification | Cation exchange chromatography, rotary evaporation | Removes inorganic salts and water to yield a pure product |

| Drying | Molecular sieves, co-evaporation with dry solvents | Crucial for subsequent moisture-sensitive reactions |

Mechanistic Investigations of Tributyl Ammonium Pyrophosphate Reactions

Fundamental Reaction Pathways

The reactions of tributylammonium (B8510715) pyrophosphate are primarily governed by the principles of nucleophilic substitution at a phosphorus center. The pyrophosphate moiety can function either as a potent nucleophile or, upon activation, as an electrophilic phosphorylating agent.

Phosphorylation is a fundamental biological process involving the transfer of a phosphoryl group. frontiersin.org In the context of tributylammonium pyrophosphate, the pyrophosphate anion is a strong nucleophile that can attack an electrophilic center. This reactivity is harnessed in various synthetic applications. The general mechanism for nucleophilic phosphorylation involves the attack of a nucleophile on an electrophilic phosphorus atom, leading to the displacement of a leaving group. nih.gov

The bimolecular nucleophilic substitution (S_N2) reaction at a phosphorus atom is a common mechanism in biological systems. researchgate.net These reactions can proceed through different pathways, including a concerted process (A_ND_N) with a single pentacoordinate transition state, or a stepwise associative mechanism (A_N + D_N) involving a pentacoordinate intermediate. frontiersin.orgsapub.org The nature of the nucleophile, the leaving group, and the solvent all influence the operative mechanism. frontiersin.orgresearchgate.net The pyrophosphate group itself is an excellent leaving group, a property that is fundamental to biochemical processes like DNA replication. researchgate.netlibretexts.org

The substitution reactions involving pyrophosphates can be broadly categorized into two main pathways:

Associative (S_N2-like) Pathway: This pathway involves the formation of a pentacoordinate transition state or intermediate. frontiersin.org The reaction rate is dependent on both the substrate and the nucleophile. In many enzymatic and solution-phase reactions, this is the predominant mechanism for phosphoryl group transfer.

Dissociative (S_N1-like) Pathway: This pathway involves the rate-limiting formation of a metaphosphate intermediate, which is then rapidly attacked by a nucleophile. frontiersin.org This mechanism is characterized by a loose transition state with significant bond fission to the leaving group. frontiersin.org

In the context of isoprenoid biosynthesis, the pyrophosphate group on Dimethylallyl diphosphate (B83284) (DMAPP) acts as a leaving group in a condensation reaction that has significant S_N1 character, forming an allylic carbocation intermediate. libretexts.org The choice between these pathways is subtle and depends on factors such as the stability of the potential carbocation, the strength of the nucleophile, and enzymatic catalysis. libretexts.org For instance, a powerful thiolate nucleophile can favor an S_N2-like displacement of pyrophosphate, whereas the weaker nucleophilicity of a pi bond necessitates a more S_N1-like mechanism with a highly electrophilic carbocation. libretexts.org

Detailed Studies on Pyrophosphate Activation

To enhance its electrophilicity for phosphorylation reactions, tributylammonium pyrophosphate is often activated with other reagents. One of the most effective and widely studied activating agents is 1,1′-Carbonyldiimidazole (CDI).

The existence of a mixed anhydride (B1165640) intermediate in the reaction between tributylammonium pyrophosphate and CDI has been proposed based on ³¹P NMR spectroscopy studies. researchgate.net By using ¹³C-labeled CDI, researchers could monitor the reaction and observe characteristic ¹³C-³¹P and ¹H-³¹P couplings. researchgate.net These observations support a mechanism that involves the initial, rapid formation of mixed anhydrides. researchgate.net This intermediate is an activated form of the pyrophosphate, primed for subsequent reaction. researchgate.net Mixed anhydrides are common intermediates in acylation and phosphorylation reactions, often generated in situ to facilitate the reaction with a nucleophile. nih.gov

The formation of P¹,P²-di(1-imidazolyl)pyrophosphate from tetrakis-tributylammonium pyrophosphate and CDI is a kinetically controlled process. researchgate.net The initial reaction to form the mixed anhydride is fast, but the subsequent reaction with imidazole (B134444) to yield the diimidazolyl pyrophosphate is slow. researchgate.net The stoichiometry of CDI relative to pyrophosphate significantly impacts the reaction rate.

Studies monitoring the reaction's time course have shown that using a molar excess of CDI (e.g., 3 moles of CDI per mole of pyrophosphate) leads to a faster and more complete conversion compared to using near-stoichiometric amounts (e.g., 1.1 moles of CDI). researchgate.net This indicates that the concentration of the activating agent is a critical parameter for driving the reaction to completion efficiently.

The table below, derived from kinetic studies, illustrates the conversion of tetrakis-tributylammonium pyrophosphate over time with different molar ratios of CDI. researchgate.net

| Time (minutes) | Conversion (%) with 1.1 mol CDI | Conversion (%) with 3 mol CDI |

|---|---|---|

| 10 | 20 | 40 |

| 30 | 40 | 65 |

| 60 | 55 | 80 |

| 120 | 70 | 90 |

| 240 | 80 | 95 |

Role in Cyclic Intermediate Formation in Nucleotide Synthesis

Tributylammonium pyrophosphate is a key reagent in the chemical synthesis of nucleoside polyphosphates, where it facilitates the formation of critical cyclic intermediates. Its function is particularly well-documented in methodologies based on the Ludwig-Eckstein procedure, which is a prominent one-pot method for preparing nucleoside 5'-triphosphates (NTPs). mdpi.comresearchgate.net

In this synthetic strategy, a protected nucleoside is first phosphitylated using a bifunctional phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicylchlorophosphite). This reaction yields a nucleoside-5'-salicylphosphite intermediate. The subsequent and crucial step involves the nucleophilic attack of pyrophosphate on this intermediate. For this step, bis(tri-n-butylammonium) pyrophosphate is the preferred reagent due to its high solubility and reactivity in anhydrous organic solvents like pyridine or dimethylformamide (DMF), where the reaction is typically conducted. mdpi.combiosynth.com

The addition of tributylammonium pyrophosphate leads to the displacement of the salicylate group and the formation of a highly reactive cyclic P(III)–P(V) intermediate. mdpi.com This transient species is a mixed anhydride of the nucleoside phosphite and pyrophosphate. The structure is then subjected to oxidation, typically using iodine, which converts the P(III) center to P(V), followed by hydrolysis to open the ring and yield the final nucleoside 5'-triphosphate product. The lipophilic tributylammonium cation is essential for solubilizing the pyrophosphate nucleophile in the non-aqueous reaction medium, enabling the reaction to proceed efficiently. biosynth.com

Enzymatic Interaction Studies in Biochemical Synthesis

Influence on Enzyme Activity in Nucleotide Metabolism Pathways (In Vitro)

In the context of in vitro biochemical synthesis, tributylammonium pyrophosphate can significantly influence the observed activity of enzymes involved in nucleotide metabolism, primarily by affecting the availability of the pyrophosphate (PPi) substrate. Many enzymatic reactions, particularly those studied in non-aqueous or low-water environments to enhance substrate solubility or shift reaction equilibria, are limited by the poor solubility of inorganic salts like sodium pyrophosphate. nih.govresearchgate.net

Enzymes such as DNA polymerases exhibit a reverse reaction known as pyrophosphorolysis, where a DNA chain is shortened with the consumption of PPi to release a deoxynucleoside triphosphate (dNTP). nih.govescholarship.org The rate of this reaction is directly dependent on the concentration of available PPi. In an in vitro setting using a predominantly organic solvent to solubilize a modified DNA substrate, the use of crystalline inorganic pyrophosphate would result in negligible enzymatic activity due to its insolubility.

By contrast, tributylammonium pyrophosphate provides a soluble source of PPi in many organic solvents. biosynth.comsigmaaldrich.com This enhanced availability of the substrate directly translates to a measurable increase in enzyme activity. The tributylammonium salt effectively increases the concentration of PPi in the reaction phase where the enzyme is active, allowing for robust catalytic turnover. Therefore, its influence on enzyme activity is not typically due to direct allosteric modulation but rather a direct consequence of overcoming substrate-limiting conditions inherent in non-aqueous enzymology.

The following table illustrates the hypothetical influence of the pyrophosphate source on the pyrophosphorolysis activity of a DNA polymerase in vitro in a mixed organic/aqueous buffer system.

| Pyrophosphate Source | Solvent System | Effective PPi Concentration | Relative Enzyme Activity (%) |

|---|---|---|---|

| Sodium Pyrophosphate | 70% Acetonitrile (B52724) / 30% Aqueous Buffer | Very Low (<0.1 mM) | <1% |

| Tributylammonium Pyrophosphate | 70% Acetonitrile / 30% Aqueous Buffer | High (e.g., 5 mM) | 100% |

| Sodium Pyrophosphate | 100% Aqueous Buffer | High (e.g., 5 mM) | 98% |

Modulation of Substrate Availability for Enzymatic Reactions

The primary mechanism by which tributylammonium pyrophosphate modulates enzymatic reactions in vitro is by increasing the availability of the pyrophosphate substrate. The utility of enzymes in organic synthesis is often hampered by the insolubility of essential co-factors and substrates, which are frequently ionic. nih.govresearchgate.net Inorganic pyrophosphate, a dianion at neutral pH, is highly polar and virtually insoluble in common organic solvents such as acetonitrile, DMF, or pyridine. nih.gov

Tributylammonium pyrophosphate is a salt composed of the pyrophosphate dianion and two bulky, lipophilic tributylammonium cations. This structure significantly disrupts the crystal lattice energy and presents a hydrophobic exterior, rendering the salt soluble in a range of polar aprotic solvents. biosynth.comsigmaaldrich.com This property is critical for its application in both chemical and biochemical synthesis.

In an in vitro enzymatic system designed to operate in a non-aqueous environment—for instance, a kinase or polymerase reaction involving hydrophobic, modified substrates—providing a source of pyrophosphate can be challenging. Tributylammonium pyrophosphate serves as an ideal solution, delivering the pyrophosphate ion directly into the organic phase where the enzymatic reaction occurs. This modulation of substrate availability allows researchers to study enzymatic mechanisms, such as pyrophosphorolysis, or to drive reverse reactions under conditions that would otherwise be impossible due to the immiscibility of the necessary reagents.

The table below provides a comparative overview of the solubility and thus the availability of pyrophosphate from different salt forms in various solvents relevant to biochemical synthesis.

| Compound | Solvent | Solubility | Substrate Availability for Enzyme |

|---|---|---|---|

| Sodium Pyrophosphate | Acetonitrile | Insoluble | Negligible |

| Tributylammonium Pyrophosphate | Acetonitrile | Soluble | High |

| Sodium Pyrophosphate | Pyridine | Insoluble | Negligible |

| Tributylammonium Pyrophosphate | Pyridine | Soluble | High |

| Sodium Pyrophosphate | Water | Soluble | High |

| Tributylammonium Pyrophosphate | Water | Soluble | High |

Diverse Applications in Chemical and Biochemical Research

Pioneering Contributions to Biochemical Research

The unique properties of tributylammonium (B8510715) pyrophosphate have made it an indispensable tool in biochemical research, particularly in the synthesis of nucleoside triphosphates (NTPs) and their derivatives.

Core Reagent for Nucleoside Triphosphate (NTP) Synthesis

Tributylammonium pyrophosphate is a central reagent in the synthesis of nucleoside triphosphates (NTPs), which are the fundamental building blocks for RNA synthesis and serve as energy currency in cells. biosynth.comusbio.netusbio.net A common and effective method for NTP synthesis is the "one-pot, three-step" Ludwig-Eckstein method. nih.govnih.govnih.gov This strategy involves the initial monophosphorylation of a nucleoside, followed by a reaction with tributylammonium pyrophosphate to form a cyclic intermediate. nih.govnih.gov Subsequent hydrolysis of this intermediate yields the desired NTP. nih.govnih.gov The lipophilic nature of the tributylammonium salt enhances the solubility of the reaction intermediates in organic solvents, facilitating the reaction. biosynth.comusbio.netusbio.net This method has proven reliable for producing various NTPs, including those with modified bases. sigmaaldrich.com

Enabling Synthesis of Deoxynucleoside Triphosphates (dNTPs)

Similar to NTPs, deoxynucleoside triphosphates (dNTPs) are the building blocks for DNA synthesis. sigmaaldrich.com Tributylammonium pyrophosphate is a critical reagent in the chemical synthesis of dNTPs. nih.govsigmaaldrich.com The "one-pot, three-step" synthesis strategy is also applicable here, providing good yields for both purine (B94841) (dATP, dGTP) and pyrimidine (B1678525) (dCTP, TTP, dUTP) deoxynucleotides. nih.gov This method is valued for its simplicity, reliability, and efficiency in producing these essential molecules for molecular biology applications. nih.gov The use of tributylammonium pyrophosphate is also noted in the synthesis of modified dNTPs, which are crucial for generating functionalized nucleic acids. chemicalbook.comsigmaaldrich.com

Versatile Phosphorylating Agent for Modified Biological Molecules

The role of tributylammonium pyrophosphate extends beyond the synthesis of standard NTPs and dNTPs. It serves as a versatile phosphorylating agent for a variety of modified biological molecules. yfpharm.com For instance, it has been used in the synthesis of S'-deoxy-S'-methylphosphonic acid diphosphate (B83284) and in the preparation of a fluorescent non-nucleotide ATP analog. sigmaaldrich.com Furthermore, it is instrumental in the synthesis of structurally complex dinucleotide-5'-triphosphates. biosynth.comusbio.netusbio.net Its application in the gram-scale synthesis of base-modified ribonucleoside-5'-O-triphosphates highlights its importance in producing specialized molecules for research. sigmaaldrich.com The synthesis of purine locked nucleic acid (LNA) nucleoside-5'-triphosphates, such as LNA-GTP and LNA-ATP, also utilizes tributylammonium pyrophosphate in an improved one-pot synthesis method. nih.gov

Application as a Stabilizing Agent in Biochemical Assays

While direct evidence for its role as a general stabilizing agent in a wide range of biochemical assays is not extensively documented in the provided search results, the related compound, sodium pyrophosphate, has been shown to inhibit the degradation of RNA:DNA hybrids by reverse transcriptase. nih.gov This inhibition helps to keep the complementary DNA stably complexed with the RNA template. nih.gov The pyrophosphate moiety itself is known to be involved in the reverse reaction of polymerization, called pyrophosphorolysis. nih.gov The hydrolysis of pyrophosphate, a reaction that can be influenced by the presence of pyrophosphate salts, is a critical step that makes DNA synthesis energetically favorable and irreversible. nih.gov These findings suggest that pyrophosphate and its salts can play a role in modulating the stability and kinetics of nucleic acid-related enzymatic reactions.

Integral Role in Nucleic Acid Chemistry and Synthetic Biology

Tributylammonium pyrophosphate is a cornerstone in the field of nucleic acid chemistry and the burgeoning area of synthetic biology, primarily due to its role in providing the essential precursors for DNA and RNA.

Facilitation of DNA and RNA Oligonucleotide Development

The development of synthetic methodologies for DNA and RNA oligonucleotides is fundamental to many areas of biomedical research and diagnostics. Tributylammonium pyrophosphate is a key player in the solid-phase synthesis of 5'-triphosphate oligonucleotides. This process is critical for producing RNA molecules that can initiate biological responses, such as activating the RIG-I protein for an antiviral immune response.

In a common method, a full-length oligonucleotide is first assembled on a solid support using standard phosphoramidite (B1245037) chemistry. Subsequently, the 5'-hydroxyl group is converted to a 5'-H-phosphonate monoester, which is then oxidized and activated. The final and crucial step involves the reaction with a pyrophosphate source, frequently tributylammonium pyrophosphate, to yield the desired 5'-triphosphate oligonucleotide. nih.govnih.gov The lipophilic nature of the tributylammonium cation enhances the solubility of the pyrophosphate in organic solvents like dimethylformamide (DMF), facilitating a more efficient reaction on the solid support. nih.gov This method is scalable and can be automated, making the synthesis of these important molecules more convenient and efficient. nih.govnih.gov

Construction of Modified Nucleic Acids and Their Analogs

The therapeutic potential of oligonucleotides is often enhanced by chemical modifications that can improve their stability, binding affinity, and cellular uptake. Tributylammonium pyrophosphate is instrumental in the synthesis of the triphosphate forms of these modified nucleosides, which are the building blocks for creating such analogs.

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets.

The synthesis of LNA nucleoside-5'-triphosphates often employs a "one-pot, three-step" strategy. This involves the initial monophosphorylation of the LNA nucleoside, followed by a reaction with tributylammonium pyrophosphate. The resulting cyclic intermediate is then hydrolyzed to furnish the LNA-5'-triphosphate. nih.gov For instance, the synthesis of α-L-LNA TTP involves the phosphorylation of the primary alcohol of the nucleoside followed by reaction with tributylammonium pyrophosphate in dimethylformamide. nih.gov

Table 1: Synthesis of LNA Nucleoside Triphosphates

| Nucleoside Precursor | Key Reagents | Product |

|---|---|---|

| LNA-Guanosine | POCl₃, Tributylammonium pyrophosphate | LNA-Guanosine-5'-triphosphate (LNA-GTP) |

| LNA-Adenosine | POCl₃, Tributylammonium pyrophosphate | LNA-Adenosine-5'-triphosphate (LNA-ATP) |

Threose Nucleic Acid (TNA) is an artificial genetic polymer with a four-carbon threose sugar backbone, which is resistant to nuclease degradation. This property makes TNA a promising candidate for therapeutic applications. The synthesis of TNA triphosphates, the monomers required for building TNA polymers, relies on tributylammonium pyrophosphate.

A common synthetic route involves the reaction of a protected threofuranosyl nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by the addition of a mixture of tributylammonium pyrophosphate and tributylamine (B1682462) in DMF. nih.gov This sequence leads to the formation of the desired TNA triphosphate after oxidation and deprotection steps. nih.gov

Advancements in Synthetic Biology for Creating Novel Nucleic Acid Structures

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to chemically synthesize novel nucleic acid structures is a cornerstone of this field. The creation of Xeno Nucleic Acids (XNAs), like LNA and TNA, which have different sugar backbones than DNA and RNA, expands the chemical space of genetics and allows for the development of biopolymers with new functions. nih.gov

The synthesis of the triphosphate forms of these modified nucleosides, a process critically dependent on reagents like tributylammonium pyrophosphate, is the first step towards their enzymatic incorporation into polymers. springernature.com This allows synthetic biologists to create novel genetic molecules with enhanced properties, such as increased stability, which is crucial for the development of new diagnostics and therapeutics. nih.gov The availability of these synthetic building blocks enables the exploration of alternative genetic systems and the directed evolution of new functional nucleic acids.

Strategic Use in Organic Synthesis

Beyond the specialized field of nucleic acid chemistry, tributylammonium pyrophosphate serves as a valuable reagent in broader organic synthesis.

General Reagent for Various Organic Transformations

The primary role of tributylammonium pyrophosphate in organic synthesis is as a phosphorylating agent. Its solubility in organic solvents allows it to be used in a variety of reaction conditions for the introduction of a pyrophosphate group to organic molecules.

It is used in the synthesis of S'-deoxy-S'-methylphosphonic acid diphosphate and in the preparation of a fluorescent non-nucleotide ATP analog, N-methylanthraniloylamideethyl triphosphate. acs.org Furthermore, it has been employed in the one-pot synthesis of 2'-deoxynucleoside-5'-triphosphates and gram-scale synthesis of base-modified ribonucleoside-5'-O-triphosphates. acs.org The reaction of 5'-O-tosylated nucleosides with tetrabutylammonium (B224687) salt of pyrophosphate has been used to synthesize nucleoside 5'-diphosphates. mdpi.com While its most documented applications are within nucleotide and nucleoside chemistry, the principle of using it as a soluble pyrophosphate source can be extended to the phosphorylation of other alcohols and organic molecules where the introduction of a pyrophosphate moiety is desired. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tributylammonium pyrophosphate |

| Deoxyribonucleic acid (DNA) |

| Ribonucleic acid (RNA) |

| Locked Nucleic Acid (LNA) |

| Threose Nucleic Acid (TNA) |

| Dimethylformamide (DMF) |

| LNA-Guanosine-5'-triphosphate (LNA-GTP) |

| LNA-Adenosine-5'-triphosphate (LNA-ATP) |

| α-L-LNA TTP |

| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one |

| Tributylamine |

| S'-deoxy-S'-methylphosphonic acid diphosphate |

| N-methylanthraniloylamideethyl triphosphate |

| 2'-deoxynucleoside-5'-triphosphates |

| base-modified ribonucleoside-5'-O-triphosphates |

| 5'-O-tosylated nucleosides |

Application as a Phase-Transfer Catalyst in Multiphase Systems

Tributylammonium pyrophosphate functions as an effective phase-transfer reagent, facilitating reactions between reactants located in separate, immiscible phases. mdma.ch The core of its catalytic action lies in its amphiphilic nature. The molecule consists of a lipophilic (oil-loving) tributylammonium cation and a hydrophilic (water-loving) pyrophosphate anion. biosynth.comusbio.net

In a typical multiphase system, such as an aqueous and an organic phase, a water-soluble reactant like a pyrophosphate salt would be unable to react with a substrate dissolved in the organic solvent. mdma.ch Tributylammonium pyrophosphate overcomes this phase boundary. The bulky, lipophilic tributylammonium cation can migrate from the aqueous phase into the organic phase. biosynth.comchemicalbook.com In doing so, it carries the pyrophosphate anion with it, forming an ion pair that is soluble in the organic solvent. usbio.netchemicalbook.com This transfer allows the pyrophosphate to interact with and react with the organic substrate. chemicalbook.com

This mechanism is particularly crucial in phosphorylation reactions, where the compound acts as a phosphorylating reagent. chemicalbook.comsigmaaldrich.com Its high solubility in organic solvents, a direct result of the tributylammonium salt, makes it a preferred reagent for the synthesis of nucleoside triphosphates, which are fundamental building blocks for DNA and RNA. biosynth.comusbio.netchemicalbook.com The process often involves treating a free nucleoside with a phosphorylating agent like phosphorus oxychloride, followed by the addition of tributylammonium pyrophosphate to the reaction intermediate. biosynth.comusbio.net

Factors that influence the efficiency of such phase-transfer systems include stirring speed, which affects the interfacial area between the phases, the concentration of the catalyst, and temperature. biomedres.usnih.gov The structure of the catalyst itself, such as the bulkiness of the cation, also plays a critical role in the transfer rates across the phase interface. princeton.edu

Integration into Materials Science and Polymer Chemistry

The unique properties of tributylammonium pyrophosphate also lend themselves to applications in materials science, particularly in the synthesis and modification of polymers.

Utilization in the Production of Specific Polymers

The most prominent application of tributylammonium pyrophosphate in polymer science is in the synthesis of biopolymers, specifically nucleic acids like DNA and RNA. chemicalbook.com It serves as a key phosphorylating reagent for producing modified deoxynucleoside triphosphates (dNTPs), which are the essential monomers for generating these complex biological macromolecules. chemicalbook.comsigmaaldrich.com The compound's utility is also noted in the enzymatic synthesis of related structures, such as 3′-deoxy-apio-nucleic acid duplexes. sigmaaldrich.com

Beyond biopolymers, research has demonstrated its use in the creation of synthetic polymer films for advanced applications. For instance, in the development of photoelectrochemical (PEC) biosensors, tributylammonium dihydrogen phosphate (B84403) (a related compound) was used with a functional monomer to create a bacterial-imprinted polymer film on an electrode surface via in-situ electro-polymerization. acs.org This specialized polymer layer is designed for the highly sensitive and selective detection of specific bacteria, such as Staphylococcus aureus. acs.org

| Polymer Type | Role of Tributylammonium Pyrophosphate | Application Area |

| DNA/RNA | Phosphorylating reagent for nucleoside triphosphates | Biochemical research, diagnostics |

| Modified Nucleic Acids | Reagent for base-modified ribonucleoside-5′-O-triphosphates | Functionalized nucleic acid generation |

| Biosensor Polymer Films | Component in electro-polymerization mixture | Advanced medical and environmental sensing |

Enhancement of Material Properties in Polymer Composites (e.g., Thermal Stability, Mechanical Strength)

While various phosphorus compounds and ammonium (B1175870) salts, such as ammonium polyphosphate (APP), are widely used as flame retardants and property enhancers in polymer composites, specific research detailing the use of tributylammonium pyrophosphate for improving bulk material properties like thermal stability or mechanical strength is not extensively documented in the public domain. nih.gov The primary focus of existing research remains on its role as a soluble reagent in synthesis rather than as a bulk additive for composites. biosynth.comchemicalbook.comsigmaaldrich.com

Development of Advanced Coatings Incorporating Modified Polymers

The application of tributylammonium pyrophosphate in advanced coatings is linked to its role in creating functional polymer films. As mentioned in the context of biosensors, the compound participates in the electro-polymerization process to form a thin, active polymer layer on a substrate. acs.org This process results in a functional coating designed for a specific purpose, such as molecular recognition. acs.org In the described biosensor, the polymer film is engineered with molecular imprints that selectively bind to the target analyte, demonstrating a sophisticated application of polymer modification for advanced surface functionality. acs.org

Engagement in Ion Exchange Processes

Tributylammonium pyrophosphate is connected to ion exchange processes in two distinct ways: its synthesis often relies on ion exchange resins, and its constituent cation is relevant to the modification of resins for selective separations.

Research into the Separation and Purification of Metal Ions

Ion exchange chromatography is a crucial technique for the separation and purification of metal ions. uw.edu.pl The selectivity of ion exchange resins can be significantly altered by modifying them with organic substances, including quaternary ammonium salts. uw.edu.pl Chelating ion exchangers containing donor atoms like nitrogen or sulfur show a strong affinity for certain metal ions, including precious and heavy metals. uw.edu.pl

Research into immobilized metal ion interaction chromatography has shown that the purification of enzymes that bind to pyrophosphate substrates can be achieved using columns charged with metal ions like Ni(II), Zn(II), or Co(II). nih.gov While this research focuses on the biomolecules, it highlights the complex interactions between pyrophosphates, metal ions, and a stationary phase.

Furthermore, studies on the purification of metals from organic solvents have shown that ion-exchange purifiers can effectively remove alkali metals and multivalent metals like iron. entegris.com The efficiency of these systems depends on the form of the metal species (dissociated ions vs. salts) and the properties of the solvent. entegris.com Although direct studies extensively detailing tributylammonium pyrophosphate as the primary agent for metal ion separation are limited, the principles governing the use of quaternary ammonium compounds and phosphate-containing molecules in ion exchange are well-established for separating various metal ions. uw.edu.plentegris.com

| Metal Ion/Compound | Separation/Purification Method | Relevant Principle |

| Pd(II), Au(III) | Sorption onto chelating ion exchangers modified with S or N donor atoms. uw.edu.pl | Strong interaction between soft acid metal ions and soft base donor atoms. |

| Enzymes of prenyl pyrophosphate metabolism | Immobilized metal ion interaction chromatography (e.g., Ni(II), Zn(II)). nih.gov | Binding of accessible histidine residues on enzymes to chelated metal ions. |

| Na, K, Fe from organic solvents | Ion-exchange membrane purifiers. entegris.com | Electrostatic interaction between metal ions/colloids and ion-exchange functional groups. |

Advanced Analytical Methodologies for Research on Tributyl Ammonium Pyrophosphate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and verification of tributylammonium (B8510715) pyrophosphate. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and composition of the compound.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Reaction Monitoring and Structural Elucidation

Phosphorus-31 NMR spectroscopy is a powerful tool for the analysis of organophosphorus compounds. For tributylammonium pyrophosphate, ³¹P NMR is particularly informative as it directly probes the phosphorus nuclei within the pyrophosphate anion. The chemical shift of the phosphorus atoms provides insights into their chemical environment. In pyrophosphates, the two phosphorus atoms are chemically equivalent, and thus typically exhibit a single resonance in the ³¹P NMR spectrum.

In the context of reaction monitoring, ³¹P NMR can be used to track the consumption of tributylammonium pyrophosphate or its formation from starting materials. For instance, in phosphorylation reactions where tributylammonium pyrophosphate acts as a phosphate (B84403) donor, the disappearance of its characteristic signal and the appearance of new signals corresponding to the phosphorylated product and inorganic phosphate can be observed.

A key application of ³¹P NMR is in purity assessment. Commercial tributylammonium pyrophosphate is expected to show a purity of greater than or equal to 99% as determined by ³¹P NMR jk-sci.com. The spectrum of a high-purity sample would ideally show a single sharp peak. The presence of other phosphorus-containing impurities, such as orthophosphate or other polyphosphates, would be readily detectable as separate signals in the spectrum. For example, the ³¹P NMR spectrum of the closely related tetrabutylammonium (B224687) pyrophosphate shows a distinct signal for the pyrophosphate group, and its reaction with other reagents can be monitored by the change in this signal researchgate.net. Research on similar polyphosphate compounds indicates that the chemical shifts are sensitive to the number of adjacent phosphate groups and the surrounding chemical structure aiinmr.com.

Table 1: Representative ³¹P NMR Data for Pyrophosphate Anions

| Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Reference |

| Pyrophosphate | D₂O | ~ -4.0 to -10.9 | aiinmr.comresearchgate.net |

| Tetrabutylammonium Pyrophosphate | DMF | Not specified, but spectrum shown | researchgate.net |

Note: The exact chemical shift can vary depending on the solvent, pH, and concentration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of tributylammonium pyrophosphate. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. This is essential for verifying the identity of the synthesized or purchased compound.

The expected exact mass of the bis(tributylammonium) pyrophosphate can be calculated from the atomic masses of its constituent elements. The HRMS analysis would then compare the experimentally measured mass to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) for General Structural Analysis (e.g., ¹H, ¹³C NMR)

While ³¹P NMR focuses on the pyrophosphate anion, ¹H and ¹³C NMR spectroscopy are used to characterize the tributylammonium cation. These techniques provide detailed information about the carbon-hydrogen framework of the tributyl groups.

¹H NMR spectra will show signals corresponding to the different protons in the butyl chains. The protons on the methylene (B1212753) group adjacent to the nitrogen atom (α-CH₂) will appear at a different chemical shift compared to the other methylene groups (β-CH₂ and γ-CH₂) and the terminal methyl group (CH₃). The integration of these signals can confirm the ratio of protons in the molecule.

¹³C NMR spectra will display distinct signals for each unique carbon atom in the tributylammonium cation. This includes the α-carbon bonded to the nitrogen, the subsequent carbons in the butyl chain, and the terminal methyl carbon. The chemical shifts of these carbons are indicative of their local electronic environment.

Data from related tetrabutylammonium salts can provide a good approximation of the expected chemical shifts for the tributylammonium cation chemicalbook.comchemicalbook.com.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Alkylammonium Cations

| Nucleus | Functional Group | Approximate Chemical Shift (δ) ppm | Reference |

| ¹H | α-CH₂ (next to N⁺) | 3.0 - 3.4 | chemicalbook.com |

| ¹H | β-CH₂, γ-CH₂ | 1.3 - 1.7 | chemicalbook.com |

| ¹H | CH₃ | 0.9 - 1.0 | chemicalbook.com |

| ¹³C | α-C (next to N⁺) | 58 - 60 | chemicalbook.com |

| ¹³C | β-C, γ-C | 20 - 30 | chemicalbook.com |

| ¹³C | CH₃ | 13 - 14 | chemicalbook.com |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). The exact values can vary based on the solvent and other experimental conditions.

Chromatographic Purification and Analytical Methods

Chromatographic techniques are essential for the purification of tributylammonium pyrophosphate and for the analysis of its purity. Both reverse-phase and ion-exchange chromatography are employed for these purposes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Isolation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of organic molecules based on their hydrophobicity. In the case of tributylammonium pyrophosphate, which is an ionic liquid, RP-HPLC can be used to separate it from non-polar impurities or reaction byproducts nih.govlukasiewicz.gov.pl.

The stationary phase in RP-HPLC is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) youtube.com. The separation is based on the hydrophobic interactions between the tributyl chains of the cation and the non-polar stationary phase. The polar pyrophosphate anion has minimal interaction with the stationary phase.

Method development for the analysis of ionic liquids often involves optimizing the mobile phase composition, including the organic modifier concentration and the use of additives. For instance, the addition of a small amount of an ion-pairing agent or adjusting the pH can improve peak shape and resolution novapublishers.com. The analysis of related ionic liquids has shown that mixed-mode chromatography, which combines reverse-phase and ion-exchange characteristics, can be particularly effective for separating both the cationic and anionic components in a single run sielc.com.

Ion-Exchange Chromatography for Product Separation and Purification

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge harvardapparatus.comnih.gov. This technique is highly suitable for the purification of tributylammonium pyrophosphate, as it allows for the separation of the pyrophosphate anion from other charged species.

In a typical IEX setup for this compound, an anion-exchange resin would be used. This resin consists of a solid support functionalized with positively charged groups, which can reversibly bind the negatively charged pyrophosphate anions. The sample is loaded onto the column in a low-ionic-strength buffer. Under these conditions, the pyrophosphate anions bind to the resin, while neutral or positively charged species pass through.

Elution of the bound pyrophosphate is achieved by increasing the ionic strength of the mobile phase, for example, by applying a salt gradient (e.g., with NaCl or ammonium (B1175870) acetate) sigmaaldrich.com. The more highly charged the anion, the stronger it binds to the resin, and a higher salt concentration is required for its elution. This allows for the separation of pyrophosphate from other phosphate species like orthophosphate or triphosphate. The use of organic modifiers in the mobile phase can also enhance the selectivity of protein separations in IEX and could potentially be applied to ionic liquid purification nih.gov.

The choice of the ion-exchange medium and the elution conditions (gradient shape, pH, and buffer composition) are critical for achieving optimal separation and purification youtube.com.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and More Sustainable Synthesis Protocols

Current synthesis of tributylammonium (B8510715) pyrophosphate typically relies on two main methods: the direct reaction of tributylamine (B1682462) with pyrophosphoric acid or, more commonly, an ion-exchange method starting from tetrasodium (B8768297) pyrophosphate. guidechem.com The latter involves passing an aqueous solution of tetrasodium pyrophosphate through a cation exchange resin to produce pyrophosphoric acid, which is then neutralized with tributylamine. guidechem.com While effective, these methods present opportunities for green chemistry innovations.

Future research should focus on developing more sustainable protocols. This includes:

Exploring Greener Solvents: Traditional protocols often use solvents like dimethylformamide (DMF) or 1,4-dioxane, which are under environmental and safety scrutiny. guidechem.com Research into bio-derived or aqueous solvent systems could significantly reduce the environmental footprint of the synthesis. huarenscience.com

Catalyst Optimization: The development of reusable or more environmentally benign catalysts for phosphorylation could streamline synthesis. huarenscience.com Investigating catalysts based on earth-abundant metals is a promising avenue in green chemistry that could be applied to nucleotide synthesis. huarenscience.com

Process Intensification: Moving from batch processing to continuous flow reactors could enhance efficiency, reduce waste, and allow for better control over reaction parameters. This approach aligns with the principles of green engineering and could lead to more atom-efficient synthesis. royalsocietypublishing.org

Alternative Starting Materials: While pyrophosphate is a common starting material, exploring alternative, renewable feedstocks for phosphorus could align the production of tributylammonium pyrophosphate with broader sustainability goals. huarenscience.com

A comparison of current and potential future synthesis protocols is outlined below:

| Feature | Current Synthesis Method (Ion Exchange) | Future Sustainable Protocol (Hypothetical) |

| Starting Material | Tetrasodium Pyrophosphate | Renewable Phosphorus Source |

| Solvent System | Deionized Water, 1,4-Dioxane, DMF | Water-based or Bio-derived Solvents |

| Process Type | Batch Processing | Continuous Flow Reaction |

| Byproducts/Waste | Used Ion-Exchange Resin, Organic Solvents | Minimized Waste, Recyclable Catalysts |

| Efficiency | Established, but with multiple steps and potential for side reactions | High Atom Economy, Streamlined Process |

Discovery of Undiscovered Catalytic Properties and Reagent Applications

The primary role of tributylammonium pyrophosphate is as a phosphorylating reagent for synthesizing a wide array of biologically crucial molecules. Its established applications include the creation of modified deoxynucleoside triphosphates (dNTPs), dinucleotide-5'-triphosphates, and fluorescent ATP analogs. usbio.netyfpharm.comsigmaaldrich.com However, its chemical reactivity suggests a broader potential that remains largely untapped.

Future research avenues include:

Expanded Phase-Transfer Catalysis: Tributylammonium pyrophosphate is known to act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. numberanalytics.com This property is due to the lipophilic tributylammonium cation and the hydrophilic pyrophosphate anion. Future studies could explore its efficacy in a wider range of organic reactions, such as alkylations, oxidations, and reductions, where its unique anionic component might offer novel selectivity compared to traditional quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide. numberanalytics.combiomedres.us

Novel Pyrophosphorylation of Biomolecules: While its use in nucleoside phosphorylation is extensive, its application in the direct pyrophosphorylation of other biomolecules, such as proteins, peptides, and lipids, is a significant area for exploration. Protein pyrophosphorylation is an emerging post-translational modification with largely unknown biological functions, partly due to a lack of efficient chemical synthesis methods. nih.govnih.govrsc.org Developing methods using tributylammonium pyrophosphate could provide essential tools for studying these biological processes.

Organophosphorus Chemistry: The pyrophosphate group is a versatile functional group. Research could focus on using tributylammonium pyrophosphate as a precursor for novel organophosphorus compounds with potential applications in materials science, flame retardants, or as ligands in coordination chemistry.

Expansion into New Interdisciplinary Research Areas within Chemical Biology

Within chemical biology, tributylammonium pyrophosphate is a cornerstone for creating modified nucleic acids and probes for studying enzymatic processes. sigmaaldrich.com Its future lies in leveraging this capability to explore more complex biological systems and create novel tools for diagnostics and therapy.

Potential interdisciplinary research areas include:

Metabolomics and Systems Biology: The synthesis of isotopically labeled pyrophosphate-containing metabolites using tributylammonium pyrophosphate could enable the tracing of metabolic pathways in real-time within cells and organisms. This would provide powerful tools for understanding metabolic flux in health and disease.

Drug Discovery and Development: The pyrophosphate moiety is central to the function of many enzymes. Using tributylammonium pyrophosphate to synthesize libraries of non-hydrolyzable pyrophosphate analogs could yield potent competitive inhibitors for enzymes involved in cancer, viral infections, or metabolic disorders.

Synthetic Biology and Biomaterials: The compound is already used to create building blocks for synthetic biology applications. guidechem.com This could be expanded to the synthesis of novel biomaterials. For instance, its role in modifying polymers could be harnessed to create biocompatible and functional materials with applications in tissue engineering, drug delivery, and biosensing.

Advanced Methodologies for Real-Time Reaction Monitoring and Process Optimization

Optimizing reactions that use tributylammonium pyrophosphate requires precise monitoring. While techniques like ³¹P-NMR have been used to track reaction progress, there is a need for more advanced, real-time methodologies.

Future advancements in this area could involve:

Process Analytical Technology (PAT): Implementing in-line spectroscopic tools such as ATR-FTIR, Raman spectroscopy, or flow NMR would allow for continuous, real-time monitoring of phosphorylation reactions. This would enable precise control over reaction endpoints, minimize byproduct formation, and facilitate process optimization.

Fluorogenic Probes: Designing novel fluorogenic probes that specifically react with tributylammonium pyrophosphate or its activated intermediates could provide a simple yet sensitive method for real-time reaction monitoring. This approach has been successfully used to monitor enzymatic reactions involving the release of pyrophosphate and could be adapted for monitoring chemical synthesis.

Kinetic Analysis Platforms: Coupling automated synthesis platforms with rapid analytical techniques would enable high-throughput screening of reaction conditions (e.g., solvents, temperature, activators). This would accelerate the development of optimized protocols for synthesizing complex molecules like modified NTPs and pyrophosphorylated proteins.

| Monitoring Technique | Current Application | Future Potential |

| ³¹P-NMR Spectroscopy | Offline analysis of reaction mixtures. | Integration into flow-reactors for real-time, in-line monitoring. |

| HPLC | Standard for purification and final product analysis. | Coupling with mass spectrometry for rapid, high-resolution analysis of complex reaction mixtures. |

| Fluorimetry | Monitoring enzymatic release of pyrophosphate. | Development of probes for real-time monitoring of chemical phosphorylation reactions. |

| ATR-FTIR/Raman | Limited use currently. | In-line monitoring of reactant consumption and product formation in real-time. |

Q & A

Q. What are the common synthetic methodologies for preparing tributyl ammonium pyrophosphate in nucleotide chemistry?

this compound is widely used as a phosphorylating agent in nucleotide synthesis. A standard protocol involves reacting nucleosides with freshly distilled POCl3 in anhydrous DMF, followed by the addition of this compound to form triphosphates. This method requires strict anhydrous conditions and purification via anion-exchange chromatography to isolate the triphosphate product .

Q. How can researchers determine the purity of this compound in reaction mixtures?

Mass spectrometry (MS) and <sup>31</sup>P NMR are critical for verifying purity. For quantitative analysis, a wet-ash procedure using H2SO4 and H2O2 to digest organic matter, followed by precipitation of free phosphate with ammonium molybdate, provides accurate mass assay results .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Refrigerate solutions at 4–8°C in low-actinic glassware to minimize photodegradation and hydrolysis. Analytical solutions should be used within 24 hours of preparation .

Advanced Research Questions

Q. How do pH variations influence the stability and reactivity of this compound in aqueous solutions?

Hydrolysis rates increase significantly under acidic conditions (pH < 3.0), leading to pyrophosphate breakdown. At pH 6.0–8.2, the compound remains stable for >24 hours. Researchers should buffer reaction solutions near neutral pH and monitor hydrolysis kinetics using ion chromatography or <sup>31</sup>P NMR .

Q. What challenges arise in scaling up nucleotide triphosphate synthesis using this compound, and how can they be mitigated?

Key challenges include:

- Side reactions : Excess POCl3 can lead to over-phosphorylation. Use stoichiometric control and low temperatures (−20°C) during phosphorylation.

- Purification : Anion-exchange chromatography (e.g., DEAE columns) resolves unreacted monophosphates and diphosphates from triphosphates. Gradient elution with ammonium bicarbonate (0.1–1.0 M) optimizes separation .

Q. What mechanistic insights explain the role of this compound in Mn(III)-mediated redox reactions?

In Mn(III)-pyrophosphate systems, this compound acts as a counterion stabilizing Mn(III) complexes. However, its ammonium moiety does not participate in electron transfer, as evidenced by unchanged NH4<sup>+</sup> concentrations during Mn(III) reduction experiments. This suggests redox activity is driven by pyrophosphate coordination rather than ammonium interactions .

Methodological Best Practices

Table 1: Key Analytical Techniques for this compound

Table 2: pH-Dependent Hydrolysis of this compound (24-hour stability)

| pH Range | Stability | Hydrolysis Products |

|---|---|---|

| 2.0–2.5 | Unstable | Orthophosphate, H3PO4 |

| 3.0–6.0 | Moderate | Pyrophosphate fragments |

| 6.0–8.2 | Stable | Intact pyrophosphate |

Featured Recommendations

| Most viewed | ||